1-(3-Amino-2-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the use of an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1-(3-Amino-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2-iodophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 3-aminoacetophenoneThis difference in functional groups imparts unique reactivity and applications to this compound . Other similar compounds include 3-aminoacetophenone, which has an amino group but lacks the iodine atom, resulting in different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H10INO |
---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
1-(3-amino-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H10INO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
CTKSQCYSSHBUEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.